Oglemilast
描述
奥格列米司特,也称为 GRC-3886,是一种强效且选择性的磷酸二酯酶 4 (PDE4) 抑制剂。它已被研究用于治疗慢性阻塞性肺病和哮喘。 该化合物最初由 Glenmark 制药公司开发,并已进行各种临床试验以评估其疗效和安全性 .
作用机制
奥格列米司特通过抑制磷酸二酯酶 4 (PDE4) 酶发挥其作用。这种抑制导致细胞内环状腺苷单磷酸 (cAMP) 水平升高,进而调节炎症反应。 该化合物选择性地靶向 PDE4 亚型,从而减少促炎细胞因子如肿瘤坏死因子-α 的产生 .
类似化合物:
罗氟米司特: 另一种用于治疗慢性阻塞性肺病的 PDE4 抑制剂。
阿普米司特: 用于治疗银屑病和银屑病关节炎的 PDE4 抑制剂。
比较:
选择性: 奥格列米司特对 PDE4 亚型表现出高选择性,类似于罗氟米司特和阿普米司特。
疗效: 临床试验表明,奥格列米司特在减少炎症反应方面是有效的,与罗氟米司特相当。
总之,奥格列米司特是一种很有前途的化合物,在治疗炎症性疾病方面具有巨大潜力。其独特的特性和对 PDE4 的选择性抑制使其成为进一步研究和开发的宝贵候选者。
生化分析
Biochemical Properties
Oglemilast is known to interact with the PDE4 enzyme, specifically inhibiting PDE4 subtypes . This inhibition plays a crucial role in biochemical reactions, particularly those involving cyclic adenosine monophosphate (cAMP), a major intracellular messenger .
Cellular Effects
This compound has been shown to inhibit pulmonary cell infiltration, including eosinophilia and neutrophilia, both in vitro and in vivo . This suggests that this compound can influence cell function and impact cellular processes such as cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of PDE4, an enzyme that hydrolyzes cAMP . By inhibiting PDE4, this compound increases the levels of cAMP within the cell, which can lead to a variety of effects at the molecular level, including changes in gene expression .
Metabolic Pathways
Given its role as a PDE4 inhibitor, it is likely involved in pathways related to the metabolism of cAMP .
Subcellular Localization
Given its role as a PDE4 inhibitor, it may be localized to areas of the cell where PDE4 and cAMP are present .
准备方法
合成路线和反应条件: 奥格列米司特的合成涉及多个步骤,从二苯并呋喃核心结构的制备开始。关键步骤包括:
二苯并呋喃核心的形成: 这涉及在受控条件下对适当的前体进行环化。
功能化: 通过卤化和磺酰化等反应引入氯、氟和甲磺酰基等官能团。
偶联反应: 将功能化二苯并呋喃与其他中间体偶联形成最终化合物。
工业生产方法: 奥格列米司特的工业生产遵循类似的合成路线,但在更大的规模上进行。该过程涉及优化反应条件,以确保高产率和纯度。 诸如连续流动化学和自动化合成等技术被用来提高效率和可扩展性 .
反应类型:
氧化: 奥格列米司特可以发生氧化反应,特别是在甲磺酰基处。
还原: 还原反应可以针对其合成中使用的中间体中存在的硝基进行。
取代: 卤化和磺酰化是其合成中常见的取代反应。
常用试剂和条件:
氧化剂: 过氧化氢、高锰酸钾。
还原剂: 硼氢化钠、氢化铝锂。
卤化剂: 氯、溴。
磺酰化剂: 甲磺酰氯。
科学研究应用
奥格列米司特因其潜在的治疗应用而被广泛研究:
化学: 用作研究 PDE4 抑制剂的参考化合物。
生物学: 研究其在调节炎症反应中的作用。
医学: 在临床试验中评估用于治疗慢性阻塞性肺病和哮喘。
工业: 在开发抗炎药物方面具有潜在的应用
相似化合物的比较
Roflumilast: Another PDE4 inhibitor used for treating chronic obstructive pulmonary disease.
Apremilast: A PDE4 inhibitor used for treating psoriasis and psoriatic arthritis.
Comparison:
Selectivity: Oglemilast exhibits high selectivity for PDE4 subtypes, similar to Roflumilast and Apremilast.
Efficacy: Clinical trials have shown that this compound is effective in reducing inflammatory responses, comparable to Roflumilast.
Safety Profile: this compound has a favorable safety profile, with fewer side effects compared to some other PDE4 inhibitors
属性
IUPAC Name |
N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-8-(methanesulfonamido)dibenzofuran-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2F2N3O5S/c1-33(29,30)27-9-2-4-14-11(6-9)16-10(3-5-15(18(16)31-14)32-20(23)24)19(28)26-17-12(21)7-25-8-13(17)22/h2-8,20,27H,1H3,(H,25,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFDRAHPFKMAJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)OC3=C(C=CC(=C23)C(=O)NC4=C(C=NC=C4Cl)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2F2N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70999058 | |
Record name | N-(3,5-Dichloropyridin-4(1H)-ylidene)-4-(difluoromethoxy)-8-[(methanesulfonyl)amino]dibenzo[b,d]furan-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70999058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
778576-62-8 | |
Record name | Oglemilast [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0778576628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oglemilast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12375 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-(3,5-Dichloropyridin-4(1H)-ylidene)-4-(difluoromethoxy)-8-[(methanesulfonyl)amino]dibenzo[b,d]furan-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70999058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OGLEMILAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67GXQ6WCC6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。